molecular formula C9H20N2O B1526521 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide CAS No. 1250653-85-0

2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide

Cat. No.: B1526521
CAS No.: 1250653-85-0
M. Wt: 172.27 g/mol
InChI Key: LZPWOPQOMACGIL-UHFFFAOYSA-N
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Description

Historical Context of Amino-Propanamide Compounds

The development of amino-propanamide compounds traces its origins to the broader study of carboxylic acid derivatives and their biological significance. Propionic acid, first described in 1844 by Johann Gottlieb among the degradation products of sugar, established the foundation for understanding propanamide chemistry. The progression from simple propanamide (propionamide), which represents the basic amide of propanoic acid with the chemical formula CH₃CH₂C=O(NH₂), to more complex derivatives like 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide demonstrates the evolution of organic synthesis capabilities.

The historical development of these compounds paralleled advances in understanding amide chemistry and the recognition that structural modifications could significantly alter biological activity. Early research focused on simple amide formations and their basic chemical properties. However, as synthetic methodologies advanced, chemists began exploring more complex derivatives that incorporated multiple functional groups and branched structures. The emergence of amino-propanamides specifically represented an important milestone in combining amino acid-like structures with amide functionality, creating molecules that could potentially interact with biological systems in unique ways.

Classification within Organic Chemistry

2-Amino-N-(2,2-dimethylpropyl)-2-methylpropanamide belongs to the class of secondary amides due to the presence of an amino group attached to the carbon of the carbonyl group. Within the broader classification system of organic chemistry, this compound can be categorized under several overlapping families. It functions as both an amide and an aliphatic amine due to its branched alkyl substituents, positioning it at the intersection of multiple chemical classifications.

The compound represents a specific type of substituted propanamide where both the alpha carbon and the nitrogen atom bear significant substitution patterns. The classification as a secondary amide stems from the nitrogen atom being bonded to one hydrogen atom and two carbon-containing groups, following the general formula R₁CONHR₂. This classification is crucial for predicting chemical reactivity, as secondary amides typically exhibit reduced reactivity compared to primary amides due to increased steric hindrance brought about by additional substituents on the nitrogen.

Furthermore, the presence of the amino group on the alpha carbon classifies this compound as an alpha-amino acid derivative, specifically an alpha-aminoisobutyric acid amide derivative. This dual classification as both an amide and an amino acid derivative provides insight into potential synthetic pathways and biological activities.

Nomenclature and Structural Identification

The systematic nomenclature of 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide follows International Union of Pure and Applied Chemistry conventions, with the name precisely describing the structural features of the molecule. The base structure derives from propanamide, with specific substitutions indicated by numerical positions and substituent names. The "2-amino" designation indicates an amino group attached to the second carbon of the propyl chain, while "2-methyl" specifies a methyl group at the same position. The "N-(2,2-dimethylpropyl)" portion describes the substituent attached to the amide nitrogen, specifically a highly branched alkyl group.

Property Value
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Chemical Abstracts Service Number 1250653-85-0
Molecular Dynamics Library Number MFCD14609092
Simplified Molecular Input Line Entry System CC(C)(N)C(NCC(C)(C)C)=O

The structural identification relies on several key molecular descriptors. The Simplified Molecular Input Line Entry System representation "CC(C)(N)C(NCC(C)(C)C)=O" provides a linear notation that unambiguously describes the connectivity pattern. The International Chemical Identifier key LZPWOPQOMACGIL-UHFFFAOYSA-N serves as a unique molecular identifier in chemical databases. These standardized identifiers ensure precise communication about the compound across different research contexts and databases.

The three-dimensional structure of the molecule reveals important conformational features. The presence of two tertiary carbons (the alpha carbon bearing the amino group and the terminal carbon of the N-substituent) creates significant steric bulk that influences the compound's physical properties and potential interactions with biological targets.

Significance in Chemical Research

The significance of 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide in chemical research extends across multiple domains, particularly in medicinal chemistry and pharmaceutical development. Recent investigations have demonstrated that propanamide derivatives serve as important scaffolds for developing selective androgen receptor degraders and pan-antagonists. These studies indicate that structural modifications within the propanamide framework can lead to compounds with significant therapeutic potential, particularly in treating hormone-resistant cancers.

The compound's structural features make it particularly valuable for structure-activity relationship studies. The combination of amino and amide functional groups, along with the highly branched alkyl substitution pattern, provides multiple sites for chemical modification and optimization. Research has shown that incorporating different substituents at these positions can significantly alter biological activity and selectivity profiles.

In the context of synthetic organic chemistry, this compound represents an important example of how multiple functional groups can be incorporated into a relatively simple carbon framework to create molecules with enhanced complexity and potential utility. The synthetic challenges associated with constructing such molecules, particularly the control of stereochemistry around the highly substituted carbon centers, make it an interesting target for developing new synthetic methodologies.

The compound also serves as a model system for understanding the physical and chemical properties of heavily substituted amides. The steric hindrance provided by the branched substituents influences reactivity patterns, potentially affecting typical amide reactions such as hydrolysis, reduction, and condensation reactions. This makes it valuable for fundamental studies of amide chemistry and for developing predictive models of chemical reactivity.

Properties

IUPAC Name

2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2,3)6-11-7(12)9(4,5)10/h6,10H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPWOPQOMACGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Research Applications

1. Buffering Agent in Cell Cultures

  • This compound is utilized as a non-ionic organic buffering agent in biological research, particularly in cell cultures. It helps maintain pH levels between 6 and 8.5, which is crucial for various biological assays and experiments .

2. Potential Therapeutic Applications

  • Recent studies have explored the synthesis of derivatives of compounds similar to 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide for their potential as therapeutic agents. For example, derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease . The ability to modify the structure of such compounds can lead to the development of more effective drugs targeting these conditions.

Polymer Science Applications

1. Role in Polyurethane Reprocessing

  • The compound has been investigated for its role in the reprocessing of aliphatic polyurethanes (PUs). Research indicates that it can enhance the thermal reprocessing capabilities of PUs, which are commonly used in a variety of applications from coatings to foams. The dynamic behavior of PUs can be tuned using compounds like 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide, allowing for improved material properties and sustainability .

Case Studies

Case Study 1: Synthesis and Characterization

  • A study focused on synthesizing novel derivatives from this compound highlighted its versatility in creating new materials with enhanced properties. The derivatives were characterized using techniques such as NMR spectroscopy to confirm their structures and assess their potential applications .

Case Study 2: Biological Activity Assessment

  • Another significant study evaluated the biological activity of synthesized derivatives against AChE and BChE. The most potent derivatives displayed IC50 values indicating strong inhibitory effects, suggesting their potential as drug candidates for treating Alzheimer's disease . This underscores the importance of structural modifications on the efficacy of these compounds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
2-Amino-N-(2,2-dimethylpropyl)-2-methylpropanamide C₉H₁₉N₂O ~171.26 2-amino, 2-methyl, N-(neopentyl) Branched aliphatic, steric hindrance
(S)-2-Amino-N,N-dimethylpropanamide C₅H₁₂N₂O 116.16 2-amino, N,N-dimethyl Compact structure, high polarity
(2R)-2-Amino-N-methoxy-N-methyl-propanamide C₅H₁₁N₂O₂ 131.16 2-amino, N-methoxy, N-methyl Ether group, chiral center
2-(Ethylamino)-N-(2-methylpropyl)propanamide C₉H₂₀N₂O 172.27 2-ethylamino, N-(isobutyl) Flexible alkyl chains
2-[(2-Methylphenyl)amino]-N-propylpropanamide C₁₃H₂₀N₂O 220.31 2-(2-methylphenyl)amino, N-propyl Aromatic substitution
(2S)-2-Amino-N-[(6-chloropyridin-3-yl)methyl]-N-isopropylpropanamide C₁₂H₁₈ClN₃O 255.74 2-amino, N-(chloropyridinylmethyl), N-isopropyl Heterocyclic, halogenated

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The target compound’s neopentyl group introduces steric bulk, likely reducing solubility in polar solvents compared to smaller derivatives like (S)-2-amino-N,N-dimethylpropanamide .

Steric and Electronic Profiles :

  • The neopentyl group in the target compound may hinder enzymatic degradation, improving metabolic stability compared to linear alkyl chains (e.g., N-propyl in ) .
  • Halogenated derivatives () offer enhanced electronic effects for receptor targeting, a feature absent in the aliphatic target compound .

Chirality and Bioactivity: Chiral centers in compounds like (2R)-2-amino-N-methoxy-N-methyl-propanamide () and (2S)-pyridinyl derivatives () highlight the importance of stereochemistry in drug design, whereas the target compound’s stereochemical data are unspecified .

Research and Application Context

  • Pharmaceutical Potential: The neopentyl group in the target compound may mimic tert-butyl motifs common in protease inhibitors, though direct evidence of bioactivity is absent .
  • Synthetic Challenges : The steric bulk of the neopentyl group may complicate synthesis, as seen in ’s use of sodium triacetoxyborohydride for analogous reductive aminations .

Preparation Methods

Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid

  • Reactants: Hydroxymethyl trimethylacetic acid (market-available), methanol, acid catalyst (e.g., sulfuric acid)
  • Conditions: Reflux for 6 hours in methanol with acid catalysis
  • Outcome: Formation of methyl ester of hydroxymethyl trimethylacetic acid
  • Yield: Approximately 74%
  • Purification: Extraction with ethyl acetate, drying, and distillation under reduced pressure
  • Notes: High purity product (GC 99.8%) obtained, suitable for next step

Step 2: Protection via Acyl Chlorides

  • Reactants: Methyl ester from Step 1, acyl chlorides, alkali (base)
  • Conditions: Reaction in suitable solvents (e.g., alcohols like methanol, ethanol)
  • Outcome: Formation of protected intermediate compound
  • Purpose: Protect hydroxyl groups to enable further transformations without side reactions

Step 3: Ammonia Solution Reaction

  • Reactants: Protected intermediate, aqueous ammonia (28%)
  • Conditions: Reflux for 6 hours
  • Outcome: Conversion to 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide
  • Yield: Approximately 80%
  • Purification: Concentration under reduced pressure, phase separation with toluene-water system
  • Notes: Simple operation, no need for chromatographic purification, cost-effective

Reaction Scheme Summary

The overall synthetic scheme can be summarized as:

  • Esterification: Hydroxymethyl trimethylacetic acid + methanol → methyl ester
  • Protection: Methyl ester + acyl chloride + base → protected intermediate
  • Ammonolysis: Protected intermediate + aqueous ammonia → target amide

This sequence avoids highly toxic reagents (e.g., potassium cyanide), expensive catalysts (e.g., Pd/C), and complex purification steps, making it more suitable for industrial production.

Comparative Analysis of Preparation Methods

Aspect Method 1 (KCN Route) Method 2 (Cbz Protection) Method 3 (Methyl Iodide & Raney Ni) Patented Method (Esterification/Protection/Ammonia)
Raw Material Availability Low (requires synthesis) Moderate (N-hydroxysuccinimide) Moderate (methyl iodide controlled) High (market-available hydroxymethyl trimethylacetic acid)
Toxicity High (KCN) Moderate (RuCl3, Pd/C) Moderate (methyl iodide) Low
Reaction Time Moderate Long (up to 3 days) Moderate to long Moderate (hours)
Yield Low (~5%) Moderate Moderate High (~80%)
Purification Complex (chromatography) Complex (chromatography) Moderate Simple (extraction, distillation)
Cost High due to safety measures High (precious metals) High (reagents and pressure) Low to moderate
Industrial Suitability Poor Poor Poor to moderate Good

Table 2: Comparative evaluation of preparation methods for 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide

Additional Synthetic Insights from Related Research

Other synthetic approaches involving related compounds include:

  • Nitroxide-mediated synthesis: Utilizes 2-amino-2-methylpropan-1-ol and pivalaldehyde to form intermediates that can be further functionalized, as reported in polymer precursor synthesis. This method involves prolonged reaction times (up to 6 days) and multiple purification steps.

  • Use of dynamic exchange complexes: Some studies explore metal complex-mediated transformations of related amides, though these are more relevant for functionalization than for primary synthesis.

These methods are generally more specialized and less practical for bulk synthesis of the target amide.

Summary and Recommendations

The preparation of 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide is best achieved via the patented three-step process involving esterification, protection, and ammonolysis:

  • Advantages: Readily available raw materials, avoidance of toxic or controlled reagents, moderate reaction times, high yield (~80%), and simple purification steps.

  • Industrial applicability: This method is well-suited for scale-up and commercial production due to its cost-effectiveness and operational simplicity.

  • Limitations: Requires careful control of reaction conditions and use of appropriate solvents and catalysts during protection step.

Data Table: Representative Experimental Details (from Patent CN102477002B)

Step Reagents/Conditions Quantity/Concentration Reaction Time Yield (%) Purity (GC) Notes
Esterification Hydroxymethyl trimethylacetic acid (450 g) + methanol (800 mL) + sulfuric acid (5 mL) 3.8 mol acid, reflux 6 h 74 99.8% Reflux, acid catalysis
Protection Acyl chloride + base (alkali) + solvent Not specified Not specified Not specified Not specified Forms protected intermediate
Ammonolysis Protected intermediate + 28% aqueous ammonia (250 mL) 0.1 mol intermediate 6 h reflux 80 Not specified Simple workup, toluene extraction

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide?

The synthesis typically involves amide bond formation between a substituted amine and a propanamide derivative. For example, analogous compounds like N-(4-aminophenyl)-2,2-dimethylpropanamide are synthesized via nucleophilic acyl substitution, using reagents such as acyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

  • Intermediate preparation : Reacting 2,2-dimethylpropanoyl chloride with a primary amine (e.g., 2-amino-2-methylpropanamine).
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Yield optimization : Adjusting stoichiometry, temperature (20–25°C), and solvent polarity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable. For instance:

  • ¹H/¹³C NMR : Identifies functional groups (e.g., amine protons at δ 1.5–2.0 ppm, amide carbonyl at ~170 ppm) .
  • HRMS : Confirms molecular weight (e.g., C₁₀H₂₁N₂O⁺: calculated 185.1648, observed 185.1651) .
  • HPLC : Assesses purity (>95% for biological assays) .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility, while inert atmospheres (N₂/Ar) prevent oxidation. Controlled pH (7–9) minimizes hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., enzyme source, pH). To address this:

  • Standardize assays : Use recombinant enzymes (e.g., human carbonic anhydrase II) and validate with positive controls .
  • Dose-response curves : Calculate IC₅₀ values across multiple concentrations (1 nM–100 µM) to confirm potency .
  • Meta-analysis : Compare data across studies using platforms like PubChem BioAssay .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

The tertiary amide and branched alkyl groups enable selective modifications:

  • Electrophilic substitution : Introduce halogens (Cl, Br) at the methyl group using N-bromosuccinimide (NBS) .
  • Reductive amination : Convert the amine to a secondary amide with aldehydes/ketones (e.g., formaldehyde, NaBH₃CN) .
  • Protection/deprotection : Use Boc anhydride for amine protection during multi-step syntheses .

Q. How do steric and electronic effects influence its enzyme inhibition mechanism?

Computational modeling (e.g., molecular docking with AutoDock Vina) reveals:

  • Steric hindrance : The 2,2-dimethylpropyl group obstructs substrate binding in hydrophobic enzyme pockets .
  • Electronic effects : The amide carbonyl participates in hydrogen bonding with catalytic residues (e.g., Tyr-204 in proteases) .
  • Validation : Mutagenesis assays (e.g., Ala-scanning) confirm critical binding residues .

Methodological Guidance Tables

Parameter Recommended Protocol Reference
Synthesis Yield 60–75% via Schlenk line under N₂
Purity Analysis HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Enzyme Assay 96-well plate, 30-min incubation at 37°C
Storage -20°C in amber vials with desiccant

Key Challenges and Solutions

  • Degradation in aqueous buffers : Stabilize with 5% DMSO and avoid prolonged exposure to light .
  • Low solubility in polar solvents : Use co-solvents (e.g., 10% PEG-400) or sonication .
  • Stereochemical ambiguity : Resolve via chiral HPLC or X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide
Reactant of Route 2
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2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.